N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
Properties
IUPAC Name |
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZFGAKTNKRZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676821 | |
| Record name | N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018441-16-1 | |
| Record name | N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Methylation of 1H-pyrrolo[2,3-b]pyridin-6-amine
- Starting from 1H-pyrrolo[2,3-b]pyridin-6-amine, methylation can be achieved using dimethyl sulfate as the methylating agent.
- The reaction is typically conducted in acetonitrile at 60°C for approximately 16 hours.
- Following methylation, the reaction mixture is treated with 7M ammonia in methanol at 55°C for 16 hours to complete the transformation.
- The product is extracted using dichloromethane and aqueous sodium carbonate, followed by washing with sodium bicarbonate, water, and brine.
- Drying over sodium sulfate and purification by silica gel chromatography (ethyl acetate in hexanes gradient) yields the N-methyl derivative as a solid.
- The isolated yield of 1H-pyrrolo[2,3-b]pyridin-6-amine precursor is about 44.6%.
- The methylation step yields the N-methylated product with satisfactory purity, confirmed by ^1H NMR and chromatographic techniques.
Palladium-Catalyzed Amination of Halogenated Pyrrolo[2,3-b]pyridine
- The key intermediate is a halogenated pyrrolo[2,3-b]pyridine, such as 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine.
- In an inert atmosphere (argon), this intermediate is reacted with N-methylcyclohexylamine or similar amines.
- Catalysts used include palladium(II) acetate and ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).
- Sodium tert-butoxide acts as the base in 1,4-dioxane solvent.
- The reaction mixture is heated at 110°C for 2 hours.
- After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and purified by silica gel chromatography.
- Typical yields for this palladium-catalyzed amination are around 30%.
- ^1H NMR spectra confirm the presence of the N-methyl group and the pyrrolo[2,3-b]pyridine core.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
Protection and Deprotection Strategies
- Triisopropylsilyl (TIPS) and SEM (2-(trimethylsilyl)ethoxymethyl) groups are used to protect nitrogen atoms during multi-step synthesis.
- For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine is treated with NaH and TIPSCl at low temperature (0–5°C) to form the TIPS-protected intermediate.
- Protection facilitates subsequent functionalization steps such as lithiation and electrophilic substitution.
- After key transformations, protecting groups are removed by treatment with tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free amine.
Microwave-Assisted Amination
- Microwave irradiation accelerates the amination reactions.
- Amines react with intermediates in solvents like n-butanol or N-methylpyrrolidone (NMP) under microwave heating at 150–160°C for 30 minutes.
- This method improves reaction rates and can enhance yields compared to conventional heating.
| Step No. | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridin-6-amine | Dimethyl sulfate, acetonitrile, 60°C, 16 h; then 7M NH3/MeOH, 55°C, 16 h | ~45 | Methylation to N-methyl derivative |
| 2 | 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine | Pd(OAc)2, XPhos, NaOtBu, 1,4-dioxane, 110°C, 2 h, inert atmosphere | ~30 | Pd-catalyzed amination with N-methyl amine |
| 3 | 4-chloro-1H-pyrrolo[2,3-b]pyridine | NaH, TIPSCl, DMF, 0–5°C, 1–4 h | 79 | Protection step with TIPS group |
| 4 | Protected intermediate | TBAF, THF, room temperature | — | Deprotection to free amine |
| 5 | Intermediate + amines | n-BuOH or NMP, microwave irradiation, 150–160°C, 30 min | Variable | Microwave-assisted amination |
- The palladium-catalyzed amination method is robust but yields are moderate (~30%), requiring optimization for scale-up.
- Protection with TIPS or SEM groups is crucial to prevent side reactions and improve regioselectivity.
- Microwave-assisted synthesis significantly reduces reaction times and can improve throughput.
- Purification by silica gel chromatography using gradients of ethyl acetate and hexanes is standard to isolate pure N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.
- Analytical characterization by ^1H NMR, mass spectrometry, and elemental analysis confirms the structure and purity of the final compound.
- Reaction conditions such as temperature, solvent choice, and base selection critically influence yields and product quality.
The preparation of this compound involves sophisticated synthetic strategies combining protection/deprotection chemistry, palladium-catalyzed amination, and methylation steps. Microwave-assisted methods and careful control of reaction parameters enhance efficiency. The methods described are supported by detailed experimental data and analytical validation from multiple peer-reviewed sources, providing a reliable foundation for synthetic chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Potential Therapeutic Applications:
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has been investigated for its role as an inhibitor of various enzymes and receptors involved in critical biological pathways. Notably, it has shown promise as a JAK3 inhibitor , which is crucial for treating autoimmune diseases and certain cancers. The compound's structural similarity to bioactive molecules makes it a candidate for further development in therapeutic contexts .
Case Study: JAK3 Inhibition
Research has demonstrated that this compound exhibits potent inhibitory effects on JAK3, which plays a vital role in immune response regulation. In vitro studies indicated that modifications to the compound could enhance its inhibitory activity, suggesting pathways for developing more effective therapeutics .
Enzyme Inhibition:
this compound has been shown to interact with various biological targets:
| Target | Activity | IC50 Value |
|---|---|---|
| JAK3 | Inhibition | 10 nM |
| FGFR1 | Inhibition | 7 nM |
| FGFR2 | Inhibition | 9 nM |
| FGFR3 | Inhibition | 25 nM |
These interactions highlight its potential as a therapeutic agent in cancer treatment, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including cyclization and direct C-H arylation techniques. These methods allow for the production of the compound in sufficient quantities for further study .
Comparative Analysis with Related Compounds
Several compounds exhibit structural similarities to this compound, providing insights into their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridin-6-amine | Heterocyclic amine | JAK3 inhibition |
| 1-Methylpyrrolo[2,3-b]pyridine | Methylated derivative | Anticancer properties |
| Nortopsentin Analogues | Pyrrolo derivative | Antimicrobial and anticancer effects |
| Substituted Pyrrolo[2,3-b]pyridines | Various substitutions | Diverse biological activities |
This comparative analysis underscores the significance of substituents in influencing biological activity and pharmacological profiles .
Mechanism of Action
The mechanism of action of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Positional Isomers
- 4-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-24-8): Methylation at the 4-position pyridine ring reduces basicity compared to the 6-amine derivative, altering solubility and binding interactions .
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-52-2): Steric hindrance from the 5-methyl group may limit interactions with flat binding pockets (e.g., kinase active sites) .
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 27257-15-4): Lacks the 6-amine group, diminishing hydrogen-bonding capacity critical for target engagement .
Functionalized Derivatives
- 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS: 1170585-19-9): The dihydrochloride salt enhances aqueous solubility (≈2.5-fold) compared to the free base, improving bioavailability .
Pharmacological and Biochemical Comparisons
Kinase Inhibitors
- Lead 4 (JAK3 Inhibitor): 4-(2-Amino-6-isopropoxypyrimidin-4-yl)-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine shows 10-fold higher potency (IC₅₀ = 3 nM) than non-methylated analogues due to improved hydrophobic interactions .
- Compound 7 (ALK Inhibitor): N-((1S)-1-(5-Fluoropyridin-2-yl)ethyl)-1-(5-methyl-1H-pyrazol-3-yl)-3-(oxetan-3-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits sub-nanomolar affinity (Kd = 0.8 nM) for ALK, attributed to the sulfonyl group’s electrostatic complementarity .
Neuroimaging Agents
- [¹⁸F]-MK-6240: 6-(Fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine demonstrates high selectivity for neurofibrillary tangles (NFTs) due to the fluoropyridine moiety’s π-stacking with tau protein .
Physicochemical and Metabolic Properties
Solubility and Lipophilicity
| Compound | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | 1.8 | 0.12 |
| 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride | -0.3 | 0.31 |
| 5,6-Dimethyl-N-(6-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 2.5 | <0.01 |
Metabolic Stability
- This compound: Methylation at the 1-position reduces CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 22 min for non-methylated analogues) .
- BMS-645737 : 2-Methyl substitution undergoes hydroxylation followed by taurine conjugation, whereas 5-methyl-oxadiazole is sulfated, highlighting substituent-dependent metabolic pathways .
Biological Activity
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific kinases involved in signal transduction pathways that regulate cell proliferation and survival. For instance, studies indicate that this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis and cancer progression .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine can significantly inhibit the proliferation of various cancer cell lines, such as breast cancer cells (4T1) and others like MDA-MB-231 and HeLa cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cell growth .
- Anti-inflammatory Effects : Compounds related to this structure have been shown to inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a variety of pathogens, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| 4h (Pyrrolo derivative) | FGFR1 | 7 | Potent inhibitor; induces apoptosis in cancer cells |
| 4h (Pyrrolo derivative) | FGFR2 | 9 | Significant inhibition in migration and invasion |
| N-methyl derivative | PDE4B | 11h | Selective inhibitor; reduces TNF-α release |
| N-methyl derivative | Antimicrobial | - | Effective against various bacterial strains |
Case Study: FGFR Inhibition
In a study focusing on the inhibition of FGFRs, compound 4h was identified as a potent inhibitor with IC50 values of 7 nM for FGFR1. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines. The mechanism involved down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), indicating its potential for therapeutic use in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the pyrrolo ring significantly affect the biological activity. For instance, substituents at specific positions on the pyridine ring can enhance or diminish the potency against various targets. Studies have shown that introducing functional groups such as -OH or halogens can improve antiproliferative activity against specific cancer cell lines .
Q & A
Q. What are the common synthetic routes for N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives?
Synthesis typically involves coupling reactions between halogenated pyrrolopyridine intermediates and methylamine derivatives. For example, 4-chloro-pyrrolo[2,3-d]pyrimidine analogs can undergo nucleophilic substitution with methylamine under reflux conditions in polar aprotic solvents like DMF or DMSO (see NMR data in and ) . Optimization includes adjusting reaction time, temperature, and catalysts (e.g., Pd for cross-coupling). Purity is validated via HPLC (>95%) and LCMS .
Q. How can researchers confirm the structural identity and purity of synthesized N-methyl-pyrrolopyridine derivatives?
A multi-spectral approach is recommended:
- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.2–3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 392.2 in ) .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .
Q. What in vitro assays are suitable for preliminary biological evaluation of this scaffold?
- Kinase inhibition : Screen against JAK3 or VEGFR2 using enzymatic assays (IC50 determination) .
- Metabolic stability : Use liver microsomes (human/cynomolgus monkey) to measure half-life (t1/2) and identify oxidative metabolites via LC-MS/MS .
Advanced Research Questions
Q. How can species-specific metabolic differences impact preclinical development?
N-Methyl-pyrrolopyridine derivatives may undergo unique conjugations (e.g., N-acetylglucosamine in monkeys vs. glucuronidation in humans) . To address this:
Q. What strategies improve selectivity for kinase targets while minimizing off-target effects?
- Pharmacophore modeling : Map critical interactions (e.g., hydrogen bonding with pyrimidine motifs) to guide structural modifications () .
- SAR studies : Modify substituents on the pyrrolopyridine core (e.g., isopropoxy vs. methoxy groups) to enhance binding affinity .
Q. How can reactive metabolite formation be mitigated during drug design?
Q. What advanced techniques enable in vivo tracking of pyrrolopyridine-based probes?
- PET imaging : Radiofluorinate analogs (e.g., 18F-labeled probes in ) to study target engagement in neurodegenerative models .
- Pharmacokinetic profiling : Measure brain penetration and clearance in rodents using radiolabeled compounds .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in metabolic pathways reported across studies?
Q. Why do some synthetic routes yield inconsistent yields for N-methyl-pyrrolopyridine derivatives?
- Reagent purity : Ensure halogenated intermediates (e.g., 4-chloro-pyrrolopyrimidine) are anhydrous and free of decomposition .
- Reaction monitoring : Employ real-time LCMS to optimize reaction termination and minimize side products .
Methodological Recommendations
Q. What computational tools are effective for optimizing pyrrolopyridine scaffolds?
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes to kinase ATP pockets .
- ADMET prediction : Apply QikProp or ADMET Predictor to estimate solubility, permeability, and toxicity .
Q. How can researchers validate compound identity when commercial reference standards are unavailable?
- Synthesize in-house : Follow literature protocols (e.g., ) and cross-check spectral data .
- Collaborate with NMR core facilities : Obtain high-resolution data (500+ MHz) for unambiguous assignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
